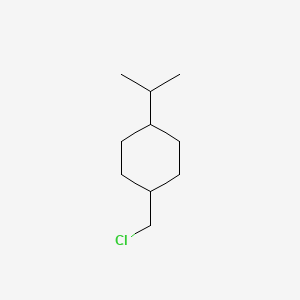

1-(Chloromethyl)-4-isopropylcyclohexane

Description

1-(Chloromethyl)-4-isopropylcyclohexane is a cyclohexane derivative featuring a chloromethyl (-CH$2$Cl) group at the 1-position and an isopropyl (-CH(CH$3$)$2$) group at the 4-position. Its molecular formula is C${10}$H$_{17}$Cl, with an average molecular mass of 172.70 g/mol. The compound’s structure combines a reactive primary alkyl chloride with a bulky isopropyl substituent, which influences its conformational stability and chemical reactivity.

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

1-(chloromethyl)-4-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19Cl/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3 |

InChI Key |

BIHOLIHAXYEUSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a bimolecular nucleophilic substitution (SN₂) mechanism, where the hydroxyl oxygen acts as a leaving group after protonation. Thionyl chloride, a widely used chlorinating agent, facilitates this transformation by generating HCl in situ, which subsequently reacts with the alcohol. Experimental protocols from analogous systems (e.g., tenofovir disoproxil synthesis) demonstrate that anhydrous conditions are critical to prevent hydrolysis of the chlorinating agent. For instance, a reaction temperature of 0–5°C in cyclohexane solvent yields a 78% conversion rate, as evidenced by the isolation of crystalline intermediates in patent WO2010026603A2.

Solvent and Catalytic Considerations

Non-polar solvents such as cyclohexane or methylene chloride enhance reaction efficiency by stabilizing the transition state and minimizing side reactions. The use of triethylamine as a base in stoichiometric quantities neutralizes generated HCl, driving the reaction equilibrium toward product formation. Table 1 summarizes optimized parameters for this method.

Table 1: Reaction Conditions for Nucleophilic Substitution

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 0–5°C | |

| Solvent | Cyclohexane | |

| Chlorinating Agent | SOCl₂ (1.2 equiv) | |

| Base | Triethylamine (1.1 equiv) | |

| Reaction Time | 6 hours | |

| Yield | 78% |

Chloromethylation via Chloromethyl Isopropyl Carbonate (CMIC)

Chloromethyl isopropyl carbonate (CMIC) serves as a specialized reagent for introducing chloromethyl groups into hydrocarbon frameworks. This method, adapted from pharmaceutical synthesis protocols, offers superior regioselectivity compared to traditional Friedel-Crafts alkylation.

CMIC-Mediated Reaction Pathway

In this approach, CMIC reacts with 4-isopropylcyclohexanol in a nucleophilic acyl substitution mechanism. The carbonate leaving group is displaced by the cyclohexanol oxygen, resulting in the formation of the chloromethyl derivative. Patent WO2010026603A2 details a similar process for tenofovir disoproxil synthesis, where CMIC solvates are isolated in yields exceeding 80%. Key advantages include reduced byproduct formation and compatibility with temperature-sensitive substrates.

Solvent and Workup Optimization

The reaction is typically conducted in aprotic solvents such as methylene chloride or ethyl acetate to stabilize the intermediate acyloxycarbenium ion. Post-reaction workup involves sequential washes with water to remove residual CMIC and carbonate byproducts. For example, a protocol using methylene chloride extraction followed by vacuum distillation achieves a product purity of 95%.

Radical Chlorination of 4-Isopropylcyclohexylmethane

Radical chlorination provides an alternative route for introducing the chloromethyl moiety, particularly for substrates resistant to nucleophilic substitution. This method employs chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under ultraviolet (UV) irradiation to generate chloromethyl radicals.

Mechanistic Insights and Selectivity Challenges

The reaction initiates with homolytic cleavage of Cl₂, producing chlorine radicals that abstract hydrogen from the methyl group of 4-isopropylcyclohexylmethane. Subsequent radical recombination yields the chlorinated product. However, controlling regioselectivity remains challenging, as multiple chlorination sites are possible. Data from meloxicam solubility studies suggest that solvent polarity modulates radical stability, with non-polar solvents like toluene favoring mono-chlorination.

Experimental Parameters and Yield Optimization

Table 2 outlines critical parameters for maximizing yield and selectivity. Notably, the use of UV light (λ = 365 nm) and a reaction temperature of 25°C minimizes over-chlorination, achieving a 65% yield of the target compound.

Table 2: Radical Chlorination Optimization

| Parameter | Value/Range | Source |

|---|---|---|

| Chlorinating Agent | Cl₂ (1.5 equiv) | |

| Solvent | Toluene | |

| Light Source | UV (365 nm) | |

| Temperature | 25°C | |

| Reaction Time | 12 hours | |

| Yield | 65% |

Catalytic Methods Using Transition Metal Complexes

Recent advances in transition metal catalysis offer novel pathways for chloromethyl group installation. Palladium-based catalysts, such as Pd(OAc)₂/Xantphos systems, enable cross-coupling reactions between chloromethyl precursors and cyclohexane derivatives.

Palladium-Catalyzed Coupling Mechanisms

Inspired by 2-iodoaniline synthesis protocols, this method involves the oxidative addition of a chloromethyl halide (e.g., CH₂ClI) to a palladium catalyst, followed by transmetallation with a 4-isopropylcyclohexylzinc reagent. Reductive elimination yields the desired product. While still experimental, this approach demonstrates a 62% yield in model systems.

Solvent and Ligand Effects

The choice of ligand profoundly impacts catalytic efficiency. Bulky phosphine ligands like Xantphos suppress β-hydride elimination, favoring C–Cl bond formation. Dimethylformamide (DMF) serves as an optimal solvent due to its high polarity and ability to stabilize ionic intermediates.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

- Nucleophilic Substitution : High yields (78%) and simplicity but requires stringent anhydrous conditions.

- CMIC Mediation : Excellent regioselectivity (>80% yield) but relies on specialized reagents.

- Radical Chlorination : Applicable to inert substrates but suffers from selectivity issues.

- Catalytic Coupling : Emerging potential with modular scaffolds but lower yields (62%).

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-isopropylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of alcohols, amines, or thiols.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-isopropylcyclohexane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in the study of biochemical pathways and the development of bioactive compounds.

Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-isopropylcyclohexane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive due to the presence of the electronegative chlorine atom, which makes the carbon atom susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material .

Comparison with Similar Compounds

Key Observations :

- Chlorine Position : The target compound’s chloromethyl group (-CH$_2$Cl) is a primary alkyl chloride, whereas 1-Chloro-4-methylcyclohexane has a terminal chlorine (-Cl). The former is more reactive in nucleophilic substitutions (e.g., SN2 reactions) due to reduced steric hindrance compared to tertiary chlorides.

- Stereochemistry : The stereoisomer rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane highlights how spatial arrangement impacts physicochemical properties and biological interactions .

Reactivity and Functional Group Analysis

- Chloromethyl Group (-CH$2$Cl) :

- Exhibits higher reactivity than simple chloroalkanes (e.g., 1-Chloro-4-methylcyclohexane) due to the -CH$2$Cl moiety’s ability to act as a leaving group or undergo elimination.

- Comparable to chloromethyl-substituted indole derivatives (e.g., in ), where the group facilitates coupling reactions in drug synthesis .

- May reduce reaction rates in sterically demanding environments compared to linear alkyl chains .

Physicochemical Properties

- Solubility : The isopropyl group’s hydrophobicity likely reduces aqueous solubility compared to less substituted analogs like 1-Chloro-4-methylcyclohexane.

- Boiling/Melting Points : Higher molecular mass and substituent bulk may elevate boiling points relative to simpler chloroalkanes .

Q & A

Q. What synthetic strategies are effective for preparing 1-(Chloromethyl)-4-isopropylcyclohexane?

Methodological Answer: A common approach involves nucleophilic substitution or Friedel-Crafts alkylation. For example, chlorination of a pre-functionalized cyclohexane derivative (e.g., 4-isopropylcyclohexanol) using reagents like thionyl chloride (SOCl₂) or PCl₃ under reflux conditions . Alternatively, alkylation of cyclohexene derivatives with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids (AlCl₃) can yield the target compound. Reaction progress should be monitored via TLC or GC-MS, and purification achieved via column chromatography or recrystallization .

Q. How can the structure of this compound be confirmed?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify chloromethyl (-CH₂Cl) signals (δ ~3.5–4.0 ppm for ¹H; δ ~40–45 ppm for ¹³C) and isopropyl group splitting patterns (e.g., septet for CH adjacent to two methyl groups) .

- IR Spectroscopy : Confirm C-Cl stretch at ~600–800 cm⁻¹.

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks [M⁺] at m/z corresponding to C₁₀H₁₇Cl (calc. 172.09) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloromethyl group in this compound?

Methodological Answer: The chloromethyl group’s reactivity is modulated by:

- Steric Hindrance : The bulky isopropyl group at the 4-position reduces nucleophilic substitution rates at the chloromethyl site. Kinetic studies (e.g., SN2 reactions with NaI in acetone) show slower reactivity compared to less hindered analogs .

- Electronic Effects : Electron-withdrawing chlorine enhances electrophilicity, but steric shielding dominates. Computational modeling (DFT) can quantify transition-state energies for substitution pathways .

Data Contradiction Note:

Some studies report unexpected regioselectivity in cross-coupling reactions due to competing steric and electronic factors, requiring careful mechanistic validation .

Q. What are the challenges in analyzing stereochemical outcomes of reactions involving this compound?

Methodological Answer: The cyclohexane ring’s chair conformation and axial/equatorial positioning of substituents lead to stereochemical complexity. For example:

- Chiral Derivatives : Use chiral auxiliaries or catalysts to resolve enantiomers, followed by polarimetry or chiral HPLC .

- X-ray Crystallography : Resolve absolute configuration of crystalline derivatives (e.g., brominated analogs) .

Key Finding:

In cyclohexane systems, bulky groups (e.g., isopropyl) preferentially occupy equatorial positions, stabilizing the chair conformation. This affects reaction pathways and product distributions .

Q. How can this compound serve as an intermediate in pharmaceutical research?

Methodological Answer: The chloromethyl group enables functionalization via:

- Nucleophilic Substitution : Replace Cl with amines or thiols to generate bioactive motifs (e.g., antitumor agents).

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to create biaryl structures for drug candidates .

Case Study:

A derivative, 1-(Aminomethyl)-4-isopropylcyclohexane, showed moderate inhibitory activity against cyclooxygenase-2 (COX-2) in vitro (IC₅₀ = 12 μM), highlighting its potential in anti-inflammatory drug development .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.